molecular formula C13H11F2NO B6222951 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2758000-08-5

6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No. B6222951
CAS RN: 2758000-08-5
M. Wt: 235.2
InChI Key:
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Description

6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (DFPC) is an organic compound from the spiroketal family that has been studied for its potential applications in the fields of scientific research, drug development, and other biotechnological applications. DFPC is a chiral molecule that can exist in two different forms, or enantiomers, which can have different properties and effects. DFPC is used for its ability to bind to certain proteins and enzymes, making it useful for studying the structure and function of proteins and enzymes in the laboratory. DFPC has been studied for its potential applications in biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not completely understood. It is believed that 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile binds to proteins and enzymes through a combination of hydrogen bonding and hydrophobic interactions. Hydrogen bonding occurs when hydrogen atoms from the 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile molecule form electrostatic interactions with the protein or enzyme. Hydrophobic interactions occur when the hydrophobic parts of the 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile molecule interact with the hydrophobic parts of the protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile are not well understood. It is believed that 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile may have an effect on the activity of certain enzymes, including cytochrome P450 and phospholipase A2. It is also believed that 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile may have an effect on the expression of certain genes, although this has not been conclusively demonstrated.

Advantages and Limitations for Lab Experiments

The use of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile in laboratory experiments has several advantages. 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is relatively easy to synthesize and is relatively stable in solution. Additionally, 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is chiral and can exist in two different forms, or enantiomers, which can have different properties and effects. This makes 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile useful for studying the structure and function of proteins and enzymes.
The main limitation of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is that its mechanism of action is not completely understood. Additionally, the biochemical and physiological effects of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile are not well understood, making it difficult to predict the effects of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile in laboratory experiments.

Future Directions

There are several potential future directions for the study of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile. One potential direction is to further study the biochemical and physiological effects of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile. This could include studying the effects of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile on the activity of enzymes, such as cytochrome P450 and phospholipase A2, and the expression of genes. Additionally, further research could be done to better understand the mechanism of action of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile and to explore the potential applications of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile in biotechnology, pharmacology, and medicine. Another potential direction for the study of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is to explore the potential use of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile as a tool for drug development. This could include studying the effects of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile on the activity of drug targets and exploring the potential use of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile to modulate the activity of drug targets. Finally, further research could be done to explore the potential use of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile as a catalyst in organic synthesis. This could include studying the mechanism of action of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile as a catalyst and exploring the potential applications of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile as a catalyst in organic synthesis.

Synthesis Methods

The synthesis of 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is achieved through a reaction between 2,6-difluorobenzaldehyde and 2-oxaspiro[3.3]heptan-6-one. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and is carried out in a polar solvent, such as dimethylformamide. The reaction yields a chiral spiroketal, which can then be converted to 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile by reaction with carbonitrile.

Scientific Research Applications

6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been used in scientific research as a tool to study the structure and function of proteins and enzymes. It binds to certain proteins and enzymes, allowing researchers to study their structure and function. 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been used to study the structure of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotic compounds. 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has also been used to study the structure of the enzyme phospholipase A2, which is involved in the metabolism of lipids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of 2,6-difluorobenzaldehyde with cyclohexanone in the presence of a base to form 6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptan-6-ol, which is then converted to the desired compound through a dehydration reaction and subsequent reaction with a cyanide source.", "Starting Materials": [ { "name": "2,6-difluorobenzaldehyde", "amount": "1 equivalent" }, { "name": "cyclohexanone", "amount": "1 equivalent" }, { "name": "base (e.g. sodium hydroxide)", "amount": "stoichiometric amount" }, { "name": "acid catalyst (e.g. sulfuric acid)", "amount": "catalytic amount" }, { "name": "cyanide source (e.g. potassium cyanide)", "amount": "stoichiometric amount" } ], "Reaction": [ { "step": "Add 2,6-difluorobenzaldehyde and cyclohexanone to a reaction flask.", "conditions": "In the presence of a base (e.g. sodium hydroxide) and a solvent (e.g. ethanol).", "time": "1 hour", "temperature": "room temperature" }, { "step": "Heat the reaction mixture to reflux.", "conditions": "Under an inert atmosphere (e.g. nitrogen).", "time": "4 hours", "temperature": "80-100°C" }, { "step": "Cool the reaction mixture and add an acid catalyst (e.g. sulfuric acid).", "conditions": "Under an inert atmosphere (e.g. nitrogen).", "time": "30 minutes", "temperature": "room temperature" }, { "step": "Extract the product with a suitable solvent (e.g. dichloromethane).", "conditions": "Under an inert atmosphere (e.g. nitrogen).", "time": "10 minutes", "temperature": "room temperature" }, { "step": "Dry the organic layer over anhydrous sodium sulfate.", "conditions": "Under an inert atmosphere (e.g. nitrogen).", "time": "10 minutes", "temperature": "room temperature" }, { "step": "Concentrate the organic layer under reduced pressure.", "conditions": "Under an inert atmosphere (e.g. nitrogen).", "time": "30 minutes", "temperature": "40-50°C" }, { "step": "Add a cyanide source (e.g. potassium cyanide) to the residue.", "conditions": "In the presence of a solvent (e.g. ethanol) and a catalyst (e.g. potassium carbonate).", "time": "2 hours", "temperature": "room temperature" }, { "step": "Purify the crude product by column chromatography.", "conditions": "Using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate).", "time": "1 hour", "temperature": "room temperature" } ] }

CAS RN

2758000-08-5

Product Name

6-(2,6-difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Molecular Formula

C13H11F2NO

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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